Cas no 80756-85-0 (Ceftriaxone impurity D)
Ceftriaxone impurity D Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester
- MAEM
- (Benzothiazol-2-yl)-2-(2-amino-thiazol-4-yl)-(z)-2-methoxyimino Thioacetate
- Ceftriaxone Sodium intermediate
- 2-MERCAPTOBENZOTHIAZOLYL(Z)-2-AMINOTHIAZOLE-4-YL-2-METHOXY IMINO ACETATE(MAEM)
- S-2-Benzothiazolyl-2-amino-α-(methoxyimino)-4-thiazolethiolacetate
- S-(2-Benzothiazolyl) (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)thioacetate
- (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
- S-2-BENZATHIAZOYL-2-AMINO-ALPHA-METHOXYIMINO-4-THIAZOLACETAT
- S-2-Benzothiazolyl (Z)-2-Amino-alpha-(methoxyimino)-4-thiazolethioace
- S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
- S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazolethiolacetate
- S-2-benzothiazoyl-2-amino-α-methoxyimino-4-thiazoleacetate
- S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
- N-Benzyltropinone
- 4-Thiazoleethanethioicacid, 2-amino-a-(methoxyimino)-,S-2-benzothiazolyl ester, (Z)-
- (Z)-2-[Methoxyimino]-2-(2-aminothiazol-4-yl)acetic acid S-2-benzothiazoleester
- (aZ)-2-Amino-a-(methoxyimino)-4-thiazoleethanethioicacid S-2-benzothiazolyl ester
- 2-Amino-a-(methoxyimino)-4-thiazoleethanethioic acidS-2-benzothiazolyl ester
- S-(Benzothiazol-2-yl)(Z)-(2-aminothiazol-4-yl)(methoxyimino)thioacetate
- S-(Benzothiazol-2-yl)2-amino-a-(methoxyimino)thiazole-4-thioacetate
- S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate
- S-Benzothiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(syn-methoxyimino)thioacetate
- Benzothiazol-2-yl)-2-(2-amino-thiazol-4-yl)-(z)-2-methoxyimino thioacetate ( MAEM )
- S-2-BENZOTHIAZOYL-2-AMINO-ALPHA-METHOXYIMINO-4-THIAZOLEACETATE
- Ceftriaxone impurity D
- 4-Thiazoleethanethioic acid, 2-amino-α-(methoxyimino)-, S-2-benzothiazolyl ester, (Z)- (ZCI)
- (Z)-2-[Methoxyimino]-2-(2-aminothiazol-4-yl)acetic acid S-2-benzothiazole ester
- (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
- 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
- S-(Benzothiazol-2-yl) (Z)-(2-aminothiazol-4-yl)(methoxyimino)thioacetate
- S-(Benzothiazol-2-yl) 2-amino-α-(methoxyimino)thiazole-4-thioacetate
-
- MDL: MFCD00071547
- Inchi: 1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10-
- InChI Key: COFDRZLHVALCDU-YVLHZVERSA-N
- SMILES: S(C1SC2C=CC=CC=2N=1)C(=O)/C(/C1N=C(N)SC=1)=N\OC
Computed Properties
- Exact Mass: 349.99700
- Monoisotopic Mass: 349.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.1
- Topological Polar Surface Area: 90.5
Experimental Properties
- Color/Form: Powder
- Density: 1.63
- Melting Point: 126-130 ºC
- Boiling Point: 563.2°C at 760 mmHg
- Flash Point: 294.4℃
- Refractive Index: 1.6200 (estimate)
- PSA: 172.24000
- LogP: 3.58560
- Solubility: Not determined
- Sensitiveness: Sensitive to humidity
Ceftriaxone impurity D Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:2
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
- RTECS:XJ4664500
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Ceftriaxone impurity D Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ceftriaxone impurity D Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036574-500g |
S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate |
80756-85-0 | 97% | 500g |
£472.00 | 2022-03-01 | |
| Fluorochem | 036574-5g |
S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate |
80756-85-0 | 97% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 036574-25g |
S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate |
80756-85-0 | 97% | 25g |
£63.00 | 2022-03-01 | |
| Fluorochem | 036574-100g |
S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate |
80756-85-0 | 97% | 100g |
£125.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115331-25g |
Ceftriaxone impurity D |
80756-85-0 | 97% | 25g |
¥58.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115331-1g |
Ceftriaxone impurity D |
80756-85-0 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115331-5g |
Ceftriaxone impurity D |
80756-85-0 | 97% | 5g |
¥35.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115331-100g |
Ceftriaxone impurity D |
80756-85-0 | 97% | 100g |
¥196.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115331-500g |
Ceftriaxone impurity D |
80756-85-0 | 97% | 500g |
¥746.90 | 2023-09-04 | |
| TRC | B206760-2.5g |
S-2-Benzothiazolyl-2-amino-a-(methoxyimino)-4-thiazolethiolacetate |
80756-85-0 | 2.5g |
$ 75.00 | 2023-04-19 |
Ceftriaxone impurity D Production Method
Production Method 1
1.2 Reagents: Water ; cooled
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 3.5 h, 35 °C; 0.5 h, 35 °C; 35 °C → 5 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.8 - 3.0, 0 - 5 °C; 0.5 h, 0 - 5 °C
3.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt
Production Method 2
2.1 Solvents: Water ; rt → 30 °C; 1.5 h, 25 - 30 °C; 1 h, 25 - 30 °C
3.1 Reagents: Bromine Solvents: Dichloromethane ; rt → 40 °C; 1 h, 40 °C; 2 h, 40 °C; 40 °C → rt
4.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ; 1 h, rt; 2 h, 30 - 35 °C; cooled
4.2 Reagents: Water ; cooled
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 3.5 h, 35 °C; 0.5 h, 35 °C; 35 °C → 5 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.8 - 3.0, 0 - 5 °C; 0.5 h, 0 - 5 °C
6.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.8 - 3.0, 0 - 5 °C; 0.5 h, 0 - 5 °C
2.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt
Production Method 4
2.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ; 1 h, rt; 2 h, 30 - 35 °C; cooled
2.2 Reagents: Water ; cooled
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 3.5 h, 35 °C; 0.5 h, 35 °C; 35 °C → 5 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.8 - 3.0, 0 - 5 °C; 0.5 h, 0 - 5 °C
4.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt
Production Method 5
2.1 Reagents: Bromine Solvents: Dichloromethane ; rt → 40 °C; 1 h, 40 °C; 2 h, 40 °C; 40 °C → rt
3.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ; 1 h, rt; 2 h, 30 - 35 °C; cooled
3.2 Reagents: Water ; cooled
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 3.5 h, 35 °C; 0.5 h, 35 °C; 35 °C → 5 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.8 - 3.0, 0 - 5 °C; 0.5 h, 0 - 5 °C
5.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt
Ceftriaxone impurity D Raw materials
- Methyl 3-Oxo-2-(hydroxyimino)butanoate
- 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester
- Butanoic acid,2-(methoxyimino)-3-oxo-, methyl ester
- Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, methyl ester
- methyl 3-oxobutanoate
Ceftriaxone impurity D Preparation Products
Ceftriaxone impurity D Suppliers
Ceftriaxone impurity D Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Ceftriaxone impurity D
Ceftriaxone Impurity D: Chemical Profile and Contemporary Research Applications
The compound with the CAS number 80756-85-0, known as Ceftriaxone Impurity D, represents a significant area of interest in the field of pharmaceutical chemistry and quality control. Ceftriaxone, a third-generation cephalosporin antibiotic, is widely utilized in clinical settings due to its broad-spectrum activity against various bacterial infections. However, the production and purification of ceftriaxone often result in the formation of various impurities, one of which is Impurity D. This impurity, characterized by its specific chemical structure and properties, has garnered attention from researchers aiming to optimize pharmaceutical processes and ensure the safety and efficacy of ceftriaxone-based therapies.
In recent years, advancements in analytical chemistry and mass spectrometry have enabled more precise identification and quantification of pharmaceutical impurities. The study of Ceftriaxone Impurity D has been facilitated by these technologies, allowing for a deeper understanding of its structural features and potential impacts on the final drug product. Research has indicated that Impurity D may arise during the synthesis of ceftriaxone through various metabolic pathways or degradation processes. Understanding these pathways is crucial for developing strategies to minimize impurity formation, thereby enhancing the overall quality of the antibiotic.
The chemical structure of Ceftriaxone Impurity D (CAS number 80756-85-0) consists of a beta-lactam ring fused with a dihydrothiazine ring, typical of cephalosporin derivatives. However, structural modifications or additional functional groups present in Impurity D differentiate it from the parent compound. These modifications can influence its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles. Investigating these effects is essential for assessing whether Impurity D poses any risk to patients receiving ceftriaxone treatments.
Recent studies have explored the potential biological activities of Ceftriaxone Impurity D. While primarily considered a byproduct of ceftriaxone production, researchers have discovered that certain analogs derived from this impurity may exhibit unique pharmacological properties. For instance, some studies suggest that modified versions of Impurity D could possess antimicrobial activity against resistant bacterial strains. This finding opens up new avenues for drug discovery and development, particularly in the context of rising antibiotic resistance challenges. The exploration of such derivatives could lead to novel therapeutic agents with enhanced efficacy and reduced side effects.
Quality control protocols for pharmaceutical products like ceftriaxone are stringent to ensure that impurities do not exceed regulatory limits. The detection and quantification of Ceftriaxone Impurity D are typically performed using high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques provide accurate and reliable data on impurity levels, enabling manufacturers to comply with international pharmacopeial standards such as those set by the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (EP).
The implications of Ceftriaxone Impurity D on drug safety and efficacy have been a subject of extensive research. While current evidence suggests that Impurity D does not significantly affect the therapeutic outcomes of ceftriaxone when present within acceptable limits, ongoing studies aim to further elucidate its potential risks. Computational modeling and molecular dynamics simulations have been employed to predict how Impurity D interacts with biological targets, providing insights into its mechanism of action or potential toxicological effects. Such computational approaches complement experimental studies by offering rapid screening tools for assessing impurity behavior.
In conclusion, the compound identified as Ceftriaxone Impurity D (CAS number 80756-85-0) plays a crucial role in both the production and regulatory aspects of ceftriaxone manufacturing. Its characterization through advanced analytical methods has shed light on its chemical properties and potential biological activities. As research continues to uncover new applications for this impurity derivative, it may contribute to advancements in antibiotic development and alternative therapeutic strategies. Ensuring stringent quality control measures remains paramount in mitigating any risks associated with impurities while harnessing their potential benefits for medical science.
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